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For Researchers, Scientists, and Drug Development Professionals

Once a common over-the-counter antihistamine and sleep aid, methapyrilene was voluntarily
withdrawn from the market in the late 1970s after compelling evidence of its carcinogenic
potential emerged from animal studies.[1][2] This technical guide provides an in-depth review of
the historical toxicology profile of methapyrilene, focusing on the key studies that defined its
toxicity and led to its removal from therapeutic use. The information presented is synthesized
from foundational research conducted primarily before and during the period of its market
withdrawal.

Acute and General Toxicity

Methapyrilene hydrochloride, a white crystalline powder, was recognized for its sedative
effects, which were often the primary reason for its use.[2][3] However, in cases of overdose or
allergic reaction, a range of acute symptoms were observed. These included dizziness,
lethargy, ataxia, skin rashes, gastrointestinal spasms, blurred vision, heart palpitations, and
muscular twitching.[4] In severe cases, overdose could lead to convulsions, coma, and
respiratory or circulatory collapse, with at least one fatal overdose being described in the
historical literature.

Early toxicological studies in animals revealed species-specific differences in acute toxicity. For
instance, male Syrian golden hamsters administered 15 mg of methapyrilene hydrochloride by
gavage twice weekly for 58 weeks experienced a high mortality rate due to acute convulsant
effects, with survivors showing signs of liver toxicity and pancreatic hyperplasia. In male
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F344/N rats, a single gavage dose of 225 mg/kg in corn oil resulted in severe hepatotoxicity
within four days, characterized by periportal and focal necrosis and elevated liver enzymes.

Carcinogenicity: The Defining Toxicological
Endpoint

The most significant toxicological finding for methapyrilene was its potent
hepatocarcinogenicity in rats. Multiple studies conducted in the late 1970s and early 1980s
consistently demonstrated the induction of liver tumors in rats following chronic administration.

Key Carcinogenicity Studies in Rats

Seminal studies by Lijinsky and colleagues were instrumental in identifying the carcinogenic
risk of methapyrilene. In one key study, Sprague-Dawley rats were administered
methapyrilene hydrochloride in their drinking water. This resulted in a dose-related pattern of
liver tumors. Another study in F344/N rats exposed to 250 ppm of methapyrilene hydrochloride
in their feed found that almost all animals (18 out of 20 males and 20 out of 20 females)
developed either hepatic carcinomas or neoplastic nodules. Even at a lower dose of 125 ppm,
40% of the rats developed neoplastic nodules. The tumors were not confined to the liver, with
metastases to the lungs, spleen, and other organs being common.

The carcinogenic effect of methapyrilene was found to be highly specific to its chemical
structure. Studies on several structural analogues, including thenyldiamine, chlorothen,
methafurylene, and methaphenilene, did not show a similar increase in liver neoplasms under
comparable experimental conditions. This suggests that the intact methapyrilene molecule is
essential for its carcinogenic activity.

Table 1: Summary of Key Carcinogenicity Studies of Methapyrilene in Rats
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Genotoxicity Profile

The genotoxicity of methapyrilene has been a subject of considerable investigation, with
historical data presenting a somewhat mixed profile. While some in vitro assays indicated weak
mutagenic potential, in vivo studies generally failed to demonstrate genotoxic activity.
Methapyrilene hydrochloride did not induce mutations in Escherichia coli or various strains of
Salmonella typhimurium in standard plate incorporation assays, with or without metabolic
activation. However, a significant increase in small colony mutants was observed in the mouse
lymphoma L5178Y mutagenesis assay, which was associated with chromosomal damage. The
compound also produced positive results in several cell transformation assays. This
discrepancy between in vitro and in vivo genotoxicity data has led to the hypothesis that
methapyrilene may act through a non-genotoxic mechanism of carcinogenesis.
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Metabolism and Proposed Mechanisms of Toxicity

The metabolism of methapyrilene is a critical factor in its toxicity. The major metabolic
pathway is aliphatic N-oxidation, leading to the formation of methapyrilene N-oxide. Other
minor metabolites are also formed through side-chain cleavage and demethylation. The toxicity
of methapyrilene is believed to be dependent on its metabolism by cytochrome P450 (CYP)
enzymes, with evidence pointing towards the involvement of the CYP2C11 isoform in rats.

The hepatotoxicity of methapyrilene is associated with the induction of oxidative stress and
mitochondrial dysfunction. Studies in rat hepatocytes have shown that exposure to
methapyrilene leads to an increase in NADP+ levels and oxidation of cellular thiols, indicating
oxidative stress. This is accompanied by a loss of mitochondrial function, mitochondrial
swelling, and a significant decrease in cellular ATP. It has been proposed that these events,
coupled with a large increase in hepatic cell proliferation, may be the primary mechanism
behind the induction of liver tumors in rats.

Increased Hepatic
Cell Prolferation

Methapyrilene CYP2C11 Metabolism

Mitochondrial Dysfunction
(Swelling, Decreased ATP)
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Proposed mechanism of methapyrilene-induced hepatotoxicity.

Experimental Protocols from Historical Literature

The carcinogenicity of methapyrilene was primarily established through chronic toxicity studies
in rodents. A common experimental design involved the long-term administration of the

compound to rats in their diet or drinking water.

Representative Carcinogenicity Bioassay Protocol
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Test Animals: Fischer 344 (F344) or Sprague-Dawley rats were commonly used. Animals
were typically young adults at the start of the study.

Group Size: Groups often consisted of 20 to 40 animals of each sex.

Dose Administration: Methapyrilene hydrochloride was mixed into the standard laboratory
animal diet at various concentrations (e.g., 125 ppm, 250 ppm) or dissolved in the drinking
water (e.g., 0.05%, 0.1%). A concurrent control group received the same diet or drinking
water without the test substance.

Duration: Studies were typically long-term, lasting for a significant portion of the animals’
lifespan (e.g., 80-108 weeks).

Observations: Animals were observed daily for clinical signs of toxicity. Body weight and
food/water consumption were monitored regularly.

Pathology: At the end of the study, or upon premature death, a complete necropsy was
performed. All major organs and tissues were examined macroscopically. Tissues,
particularly the liver, were preserved in formalin, processed for histology, and examined
microscopically for neoplastic and non-neoplastic lesions.
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Generalized workflow for a historical carcinogenicity bioassay.

Conclusion
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The historical toxicological data for methapyrilene provides a stark example of a widely used
pharmaceutical agent that was later found to pose a significant health risk. The potent
hepatocarcinogenicity observed in rats, despite a lack of strong evidence for genotoxicity,
highlights the importance of comprehensive, long-term animal studies in drug safety
assessment. The case of methapyrilene underscores the species-specific nature of some
toxicities and the critical role of metabolic activation in mediating adverse effects. For
contemporary researchers and drug development professionals, the story of methapyrilene
serves as a crucial case study in preclinical safety evaluation and the ongoing need to
understand the complex mechanisms underlying chemical carcinogenesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/product/b1676370?utm_src=pdf-body
https://www.benchchem.com/product/b1676370?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/Methapyrilene
https://en.wikipedia.org/wiki/Methapyrilene
https://pubchem.ncbi.nlm.nih.gov/compound/8667
https://pubchem.ncbi.nlm.nih.gov/compound/8667
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/st_rpts/tox046.pdf
https://www.benchchem.com/product/b1676370#toxicology-profile-of-methapyrilene-in-historical-literature
https://www.benchchem.com/product/b1676370#toxicology-profile-of-methapyrilene-in-historical-literature
https://www.benchchem.com/product/b1676370#toxicology-profile-of-methapyrilene-in-historical-literature
https://www.benchchem.com/product/b1676370#toxicology-profile-of-methapyrilene-in-historical-literature
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676370?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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